tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-bromo-3-formylindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXGCKWHPVRYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462090 | |
| Record name | 1H-Indole-1-carboxylic acid, 6-bromo-3-formyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93862-70-5 | |
| Record name | 1H-Indole-1-carboxylic acid, 6-bromo-3-formyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl 6-bromo-3-formyl-1H-indole-1-carboxylate necessitates a retrosynthetic approach that prioritizes the introduction of functional groups at specific positions on the indole core. Key disconnections include:
- Boc Protection : Installation of the tert-butyl carbamate group at the indole nitrogen (N1).
- Bromination : Electrophilic substitution at the C6 position.
- Formylation : Introduction of the formyl group at the C3 position.
The order of these steps is critical to avoid functional group incompatibilities and ensure regiochemical fidelity.
Stepwise Synthetic Routes
Boc Protection of Indole Derivatives
The tert-butyl carbamate (Boc) group is introduced to protect the indole nitrogen, enhancing stability and directing subsequent electrophilic substitutions. A representative protocol involves:
Reagents :
- Indole (or substituted indole precursor)
- Di-tert-butyl dicarbonate (Boc anhydride)
- 4-Dimethylaminopyridine (DMAP) catalyst
- Tetrahydrofuran (THF) solvent
Procedure :
Indole (1.0 equiv) is dissolved in anhydrous THF under nitrogen. Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) are added, and the reaction is stirred at 25°C for 12 hours. The product, tert-butyl indole-1-carboxylate, is isolated via column chromatography (70–85% yield).
Mechanistic Insight :
DMAP facilitates the deprotonation of indole’s N-H, enabling nucleophilic attack on the Boc anhydride. The electron-withdrawing Boc group deactivates the indole ring, moderating reactivity for subsequent steps.
Regioselective Bromination at C6
Bromination at the C6 position is challenging due to the electronic effects of the Boc group. Two methods are prevalent:
Direct Bromination Using N-Bromosuccinimide (NBS)
Reagents :
- Tert-butyl indole-1-carboxylate
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) initiator
- Carbon tetrachloride (CCl₄) solvent
Procedure :
A solution of tert-butyl indole-1-carboxylate (1.0 equiv) and NBS (1.1 equiv) in CCl₄ is heated to 80°C with AIBN (0.05 equiv). After 6 hours, the mixture is cooled, and tert-butyl 6-bromo-1H-indole-1-carboxylate is purified via recrystallization (60–75% yield).
Regiochemical Rationale :
The Boc group’s electron-withdrawing nature directs electrophilic bromination to the C6 position, as confirmed by NMR and X-ray crystallography.
Directed Ortho-Metalation (DoM)
Reagents :
- Tert-butyl indole-1-carboxylate
- Lithium diisopropylamide (LDA)
- Bromine (Br₂)
Procedure :
The indole derivative is treated with LDA (2.0 equiv) at −78°C in THF, followed by addition of Br₂ (1.1 equiv). Quenching with ammonium chloride yields the C6-brominated product (55–65% yield).
Vilsmeier-Haack Formylation at C3
The formyl group is introduced via the Vilsmeier-Haack reaction, leveraging the Boc group’s directing effects.
Reagents :
- Tert-butyl 6-bromo-1H-indole-1-carboxylate
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
Procedure :
POCl₃ (3.0 equiv) is added dropwise to DMF (5.0 equiv) at 0°C, forming the Vilsmeier reagent. Tert-butyl 6-bromo-1H-indole-1-carboxylate (1.0 equiv) is added, and the mixture is heated to 60°C for 4 hours. Hydrolysis with sodium acetate yields the formylated product (50–70% yield).
Side Reactions :
Overformylation or decomposition may occur at elevated temperatures, necessitating strict temperature control.
Alternative Synthetic Pathways
Fischer Indole Synthesis with Pre-Functionalized Intermediates
A convergent approach involves constructing the indole ring from pre-brominated and pre-formylated precursors:
Reagents :
- 4-Bromo-2-formylphenylhydrazine
- Cyclohexanone
- p-Toluenesulfonic acid (p-TsOH) catalyst
Procedure :
4-Bromo-2-formylphenylhydrazine and cyclohexanone undergo Fischer cyclization in ethanol with p-TsOH, followed by Boc protection (40–55% overall yield).
Palladium-Catalyzed Cross-Coupling
Modern methods employ transition-metal catalysis for late-stage functionalization:
Reagents :
- Tert-butyl 3-formyl-1H-indole-1-carboxylate
- Palladium(II) acetate
- Bromine source (e.g., CuBr₂)
Industrial-Scale Production Optimizations
Large-scale synthesis prioritizes cost-efficiency and safety:
- Continuous Flow Reactors : Minimize exothermic risks during bromination and formylation.
- Solvent Recycling : THF and DMF are recovered via distillation.
- Catalyst Recovery : Palladium catalysts are filtered and reused.
Analytical Data and Quality Control
Critical characterization data for intermediates and the final product:
| Parameter | Value | Method |
|---|---|---|
| Melting Point (Final Product) | 128–130°C | DSC |
| HPLC Purity | ≥99% | Reverse-Phase HPLC |
| $$^1$$H NMR (CDCl₃) | δ 8.45 (s, 1H, CHO), 7.92 (d, J=8 Hz, 1H, H7), 7.45 (s, 1H, H2) | Bruker 400 MHz |
Challenges and Mitigation Strategies
- Regiochemical Control : Competing bromination at C4/C5 is suppressed using excess NBS and low temperatures.
- Formylation Side Reactions : Stabilizing the Vilsmeier reagent with POCl₃ prevents dimerization.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions.
Oxidation and Reduction
The formyl group at the 3-position is highly reactive, enabling controlled oxidation or reduction.
Ester Hydrolysis
The tert-butyl ester group is cleaved under acidic or basic conditions to yield carboxylic acids.
Reductive Amination
The formyl group participates in reductive amination to introduce nitrogen-containing side chains.
Stability and Reaction Optimization
-
Thermal Stability : Decomposes above 200°C; reactions typically conducted below 100°C .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS rates.
-
Industrial Methods : Continuous flow reactors improve scalability and reduce by-products.
This compound’s multifunctional reactivity enables its use in synthesizing complex indole derivatives for pharmaceutical and materials science applications. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Scientific Research Applications of tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate
This compound is an organic compound that belongs to the indole family and has applications in scientific research [2, 4]. Indoles are heterocyclic aromatic organic compounds with diverse biological activities. this compound features a tert-butyl ester group, a bromine atom, and a formyl group attached to the indole ring.
Applications in Scientific Research
This compound is primarily used within chemistry, biology, and industry:
- Chemistry It serves as a building block in synthesizing complex indole derivatives and heterocyclic compounds.
- Biology: Indole derivatives have demonstrated various biological activities, including antiviral, anticancer, and antimicrobial properties.
- Industry: It is used in the synthesis of specialty chemicals and materials.
Chemical Reactions
Tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate can undergo various chemical reactions:
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
- Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
- Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents and conditions:
- Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
- Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Biological Activities
Tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate has anticancer, antimicrobial, and anti-inflammatory applications. Indole derivatives are known for their broad-spectrum biological activities:
- Anticancer Activity: Indole derivatives inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties: These compounds exhibit activity against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects: They modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
- Antiviral and Antidiabetic Activities: Some studies suggest potential efficacy against viral infections and diabetes-related complications.
The biological effects of tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate result from its interaction with molecular targets:
- Receptor Binding: The compound binds to specific receptors involved in cell signaling pathways, affecting cellular responses.
- Enzyme Inhibition: It can inhibit enzymes critical for tumor growth or microbial survival, thereby exerting its therapeutic effects.
- Modulation of Gene Expression: By influencing transcription factors, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies
- Anticancer Studies: Tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations as low as 10 µM, inducing apoptosis through the activation of caspase pathways.
- Antimicrobial Activity: This compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL.
- Anti-inflammatory Effects: Tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological processes. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of tert-butyl 6-bromo-3-formyl-1H-indole-1-carboxylate differ in substituent positions, halogenation, or functional groups. Below is a comparative analysis:
Biological Activity
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a bromine atom, and a formyl group attached to an indole framework. This compound has garnered attention in scientific research due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
- Molecular Formula: C14H14BrNO3
- Molecular Weight: 324.17 g/mol
- CAS Number: 93862-70-5
The presence of the bromine atom and the formyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Antiviral Activity
Studies have suggested that this compound may possess antiviral properties. Its mechanism may involve the inhibition of viral replication through interaction with viral proteins or host cell receptors. Further investigations are needed to elucidate the specific pathways involved.
Anticancer Properties
The compound has shown promise in anticancer studies, where it has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induced apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Inhibited cell proliferation |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest observed |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
The exact mechanisms of action for this compound are still under investigation. However, it is believed that the indole structure may interact with multiple biological targets, influencing various cellular pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine atom may facilitate substitution reactions that lead to biologically active derivatives.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Anticancer Study by Smith et al. (2023) : This study investigated the effects of this compound on breast cancer cells, revealing significant cytotoxic effects and induction of apoptosis at IC50 values ranging from 10 to 15 µM .
- Antiviral Screening by Johnson et al. (2024) : In this research, the compound was tested against influenza virus strains, showing promising results in inhibiting viral replication in vitro .
- Antimicrobial Evaluation by Lee et al. (2022) : The antimicrobial activity was assessed against various pathogens, with results indicating effective inhibition against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 6-bromo-3-formyl-1H-indole-1-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via formylation of 6-bromoindole using Vilsmeier-Haack conditions (POCl₃/DMF), followed by protection of the indole nitrogen with a tert-butyl carbamate group. Optimization involves controlling reaction temperature (0–5°C during formylation to minimize side reactions) and solvent choice (e.g., dichloromethane for protection steps). Yields can exceed 95% with rigorous purification, such as column chromatography or recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- ¹H NMR : Distinct signals include the tert-butyl singlet at ~1.6 ppm, formyl proton at ~10.0 ppm, and aromatic protons (indole C4-H and C5-H) between 7.5–8.5 ppm. Coupling patterns help confirm substitution positions .
- IR : Strong C=O stretch (~1700 cm⁻¹) from the formyl and carbamate groups .
- MS : Molecular ion peak [M+H]⁺ consistent with the molecular formula C₁₄H₁₃BrNO₃ .
Advanced Research Questions
Q. How can researchers resolve discrepancies observed in the ¹H NMR spectra of this compound, particularly regarding unexpected splitting or integration ratios?
Contradictions may arise from dynamic effects (e.g., rotational barriers in the carbamate group) or impurities. Solutions include:
Q. What computational strategies (e.g., DFT, molecular modeling) are recommended to predict the reactivity and regioselectivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets can map frontier molecular orbitals (FMOs) to identify electrophilic sites. The formyl group’s LUMO is localized at the carbonyl carbon, making it susceptible to nucleophilic attack. Solvent effects (e.g., PCM models) refine predictions by accounting for solvation .
Q. In crystallographic studies of this compound, how should researchers refine structural models using SHELXL to account for disorder or thermal motion artifacts?
- Use PART and FREE commands in SHELXL to model disordered tert-butyl or bromine atoms.
- Apply anisotropic displacement parameters (ADPs) for heavy atoms to improve thermal motion modeling.
- Validate hydrogen positions via HFIX constraints and difference Fourier maps .
Q. What experimental approaches can be employed to investigate the stability of this compound under varying pH and temperature conditions during storage?
Q. How do steric and electronic effects of the tert-butyl carbamate group influence the reactivity of the formyl moiety in subsequent derivatization reactions of this compound?
The tert-butyl group sterically shields the indole nitrogen, preventing unwanted side reactions (e.g., alkylation at N1). Electronically, the carbamate’s carbonyl withdraws electron density, enhancing the formyl group’s electrophilicity. Comparative studies with methyl or benzyl carbamates reveal ~20% higher yields in formyl-directed condensations due to reduced steric hindrance .
Q. Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
